

Synthesis and Characterization of N,N'-bis(3-acetylphenyl)thiourea: A Technical Guide

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Compound of Interest

Compound Name: *N,N'*-bis(3-acetylphenyl)thiourea

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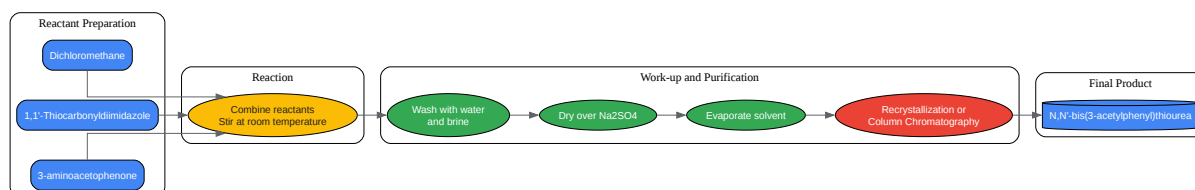
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound **N,N'-bis(3-acetylphenyl)thiourea**. Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer, antibacterial, and antiviral agents. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data for **N,N'-bis(3-acetylphenyl)thiourea**, based on established chemical principles and data from analogous structures.

Proposed Synthesis

The synthesis of **N,N'-bis(3-acetylphenyl)thiourea** can be achieved through the reaction of 3-aminoacetophenone with a suitable thiocarbonyl source. A common and effective method involves the use of 1,1'-thiocarbonyldiimidazole (TCDI) as the thiocarbonyl transfer agent. The proposed reaction scheme is as follows: Two equivalents of 3-aminoacetophenone react with one equivalent of TCDI in an appropriate solvent, such as dichloromethane, to yield the desired N,N'-disubstituted thiourea.

Experimental Workflow Diagram



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Caption: Proposed synthetic workflow for **N,N'-bis(3-acetylphenyl)thiourea**.

Experimental Protocols

Synthesis of N,N'-bis(3-acetylphenyl)thiourea

Materials:

- 3-aminoacetophenone
- 1,1'-Thiocarbonyldiimidazole (TCDI)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethanol or ethyl acetate/hexane for recrystallization

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 equivalents of 3-aminoacetophenone in anhydrous dichloromethane.
- To this solution, add 1.0 equivalent of 1,1'-thiocarbonyldiimidazole portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford **N,N'-bis(3-acetylphenyl)thiourea** as a solid.

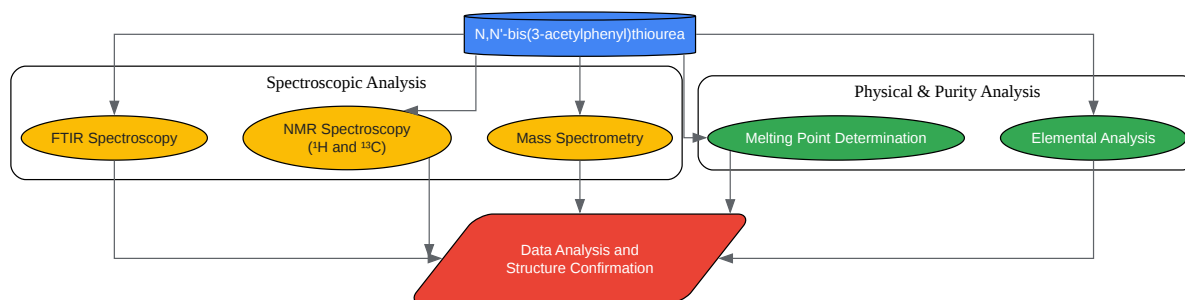
Characterization

The structure and purity of the synthesized **N,N'-bis(3-acetylphenyl)thiourea** can be confirmed by various spectroscopic methods and physical constant determination.

Predicted Quantitative Data

Parameter	Predicted Value
Molecular Formula	C ₁₇ H ₁₆ N ₂ O ₂ S
Molecular Weight	312.39 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	Expected to be in the range of 150-200 °C
Solubility	Soluble in DMSO and DMF; sparingly soluble in methanol, ethanol, and acetone; insoluble in water.
FTIR (KBr, cm ⁻¹)	~3200-3400 (N-H stretching), ~1680 (C=O stretching of acetyl group), ~1500-1600 (C=C aromatic stretching), ~1200-1300 (C=S stretching)[1]
¹ H NMR (DMSO-d ₆ , δ ppm)	~10.0 (s, 2H, NH), ~7.2-8.0 (m, 8H, Ar-H), ~2.5 (s, 6H, COCH ₃)[2][3]
¹³ C NMR (DMSO-d ₆ , δ ppm)	~198 (C=O), ~180 (C=S), ~120-140 (aromatic carbons), ~27 (COCH ₃)[2]

Characterization Workflow Diagram



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